1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H19N3O4S and a molecular weight of 313.38 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a sulfonyl group.
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the piperidine derivative with a methoxyphenyl sulfonyl chloride in the presence of a base.
Formation of the carbohydrazide group: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
- 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carboxamide
- 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRFLIKQXGPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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